molecular formula C13H10F6N2S B3042263 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline CAS No. 541539-76-8

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline

Cat. No.: B3042263
CAS No.: 541539-76-8
M. Wt: 340.29 g/mol
InChI Key: FDPWAZZMGNKDCZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline is a synthetic organic compound with the molecular formula C14H12F6N2S It is characterized by the presence of a quinoline core substituted with aminoethylthio and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from commercially available starting materials such as 2,6-dichloroquinoline.

    Substitution Reaction: The 2,6-dichloroquinoline undergoes a nucleophilic substitution reaction with 2-aminoethanethiol in the presence of a base such as potassium carbonate. This step introduces the aminoethylthio group at the 4-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified quinoline derivatives with reduced functional groups

    Substitution: Substituted quinoline derivatives with new functional groups

Scientific Research Applications

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The aminoethylthio group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
  • 4-(2-Aminoethylthio)-6-(trifluoromethyl)quinoline
  • 2-(Trifluoromethyl)quinolin-4-ylthioethylamine

Uniqueness

4-(2-Aminoethylthio)-2,6-bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions, which significantly influence its chemical and biological properties. The combination of the aminoethylthio group and the trifluoromethyl groups provides a distinct profile in terms of reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2,6-bis(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2S/c14-12(15,16)7-1-2-9-8(5-7)10(22-4-3-20)6-11(21-9)13(17,18)19/h1-2,5-6H,3-4,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWAZZMGNKDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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